3,5-Dichloro-4-(hydroxymethyl)phenol
Description
Melting Point and Thermal Stability
The compound exhibits a melting point range of 194–196°C , indicative of moderate thermal stability. Decomposition occurs above 250°C , with gas chromatography-mass spectrometry (GC-MS) revealing chlorine and phenolic fragments as primary degradation products. Storage under inert atmospheres (e.g., nitrogen) is recommended to prevent oxidative degradation.
Solubility Profile in Organic and Aqueous Media
This compound demonstrates limited solubility in water (<1 mg/mL at 25°C ) due to hydrophobic aromatic and chlorine substituents. In organic solvents, solubility follows the order:
- DMSO > Methanol > Ethyl acetate > Hexane
| Solvent | Solubility (mg/mL) |
|---|---|
| Dimethyl sulfoxide | 25–30 |
| Methanol | 10–15 |
| Ethyl acetate | 5–8 |
| Hexane | <1 |
Partition Coefficients (LogP) and Hydrophobicity
Experimental logP values range from 2.11 to 2.19 , reflecting moderate hydrophobicity. Computational models (e.g., XLogP3) align closely with measured data, attributing the partition behavior to chlorine’s electron-withdrawing effects and the polar hydroxymethyl group. This balance enables penetration of lipid bilayers while retaining some aqueous compatibility, making the compound suitable for applications requiring interfacial activity.
| Method | LogP Value |
|---|---|
| Experimental (shake-flask) | 2.11 |
| Computational (XLogP3) | 2.19 |
Properties
IUPAC Name |
3,5-dichloro-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,10-11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGDGPHCFWORGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CO)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716969 | |
| Record name | 3,5-Dichloro-4-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720679-54-9 | |
| Record name | 3,5-Dichloro-4-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-4-hydroxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-(hydroxymethyl)phenol typically involves the chlorination of 4-(hydroxymethyl)phenol. The reaction is carried out in the presence of chlorine gas under controlled conditions to ensure selective chlorination at the 3 and 5 positions of the benzene ring. The reaction can be represented as follows:
C7H8O2+2Cl2→C7H6Cl2O2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is typically conducted in a chlorination reactor, where 4-(hydroxymethyl)phenol is continuously fed and reacted with chlorine gas. The product is then purified through distillation or crystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less chlorinated phenol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3,5-Dichloro-4-carboxyphenol.
Reduction: 4-(hydroxymethyl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 3,5-Dichloro-4-(hydroxymethyl)phenol exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy as a potential disinfectant or preservative in pharmaceutical formulations. Its mechanism involves disrupting microbial cell membranes and inhibiting growth.
Hormonal Modulation
Studies have shown that derivatives of this compound can act as modulators of hormonal activity. For instance, it has been investigated for its potential role in modulating thyroid hormone activity, which could be beneficial in treating metabolic disorders such as obesity and hyperlipidemia .
Case Study: Thyroid Hormone Analog
A patent describes the use of compounds related to this compound as thyroid hormone analogs for treating metabolic diseases. These compounds were found to influence metabolic pathways positively, suggesting their potential in therapeutic applications .
Environmental Science
Water Treatment
The compound has been evaluated for its effectiveness in water treatment processes. Its chlorinated structure allows it to interact with organic pollutants, facilitating their breakdown and removal from contaminated water sources. This application is particularly relevant in the context of emerging contaminants that pose risks to aquatic ecosystems.
Pesticide Development
this compound has been explored as a precursor for developing novel pesticides. Its ability to inhibit specific biochemical pathways in pests makes it a candidate for environmentally friendly pest control solutions .
Materials Science
Polymer Synthesis
In materials science, this compound serves as a building block for synthesizing various polymers. Its hydroxymethyl group can participate in cross-linking reactions, enhancing the mechanical properties of polymeric materials. Research shows that incorporating this compound into polymer matrices can improve thermal stability and resistance to degradation .
Conductive Polymers
Recent advancements have highlighted the use of this compound in creating conductive polymers. These materials have applications in electronic devices and sensors due to their enhanced electrical conductivity when doped with appropriate agents .
Data Table: Summary of Applications
Mechanism of Action
The antimicrobial activity of 3,5-Dichloro-4-(hydroxymethyl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. Additionally, it can inhibit the activity of essential enzymes within the microbial cells, further contributing to its antimicrobial effects.
Comparison with Similar Compounds
3-Chloro-4-(hydroxymethyl)phenol (17a)
4-Hydroxy-3,5-dichlorobiphenyl (1137-59-3)
- Structure : Biphenyl core with 3,5-dichloro and 4-hydroxy groups.
- Absence of hydroxymethyl limits hydrogen-bonding capacity, altering applications in polymer chemistry .
Functional Analogs: Hydroxymethyl-Substituted Phenols
5-Hydroxymethyl-2-furfural (5-HMF, 67)
- Structure : Furan ring with hydroxymethyl and aldehyde groups.
- Key Differences :
Hydroxymethyl Bioisosteres in NMDA Receptor Antagonists
- Example : Compound 66 (Ki = 101 nM for GluN2B).
- Key Differences: Hydroxymethyl replaces phenol in drug design to evade rapid hepatic glucuronidation. this compound’s chlorine atoms may enhance target affinity through hydrophobic interactions, though this remains unexplored .
Application-Specific Comparisons
Phenol-Formaldehyde (PF) Resins
- This compound: Chlorine substituents may improve resin crosslinking and antimicrobial properties by forming covalent bonds with wood hydroxyl groups .
- Non-Chlorinated Hydroxymethyl Phenols: Higher reactivity in resol-type PF resins but lack chlorine’s biocidal effects. Example: LMW–PF resins with hydroxymethyl phenol groups show reduced free phenol content but require co-catalysts like DETA for optimal kinetics .
Data Tables
Research Findings and Implications
- Pharmaceutical Potential: The hydroxymethyl group in this compound could mimic phenol’s bioactivity while avoiding metabolic degradation, similar to NMDA antagonists .
- Material Science: Chlorine substituents enhance resin durability and antimicrobial activity, outperforming non-halogenated analogs in wood treatment applications .
- Synthetic Challenges : High chlorine content may necessitate optimized reaction conditions to prevent side reactions (e.g., dehydrohalogenation) .
Biological Activity
3,5-Dichloro-4-(hydroxymethyl)phenol, also known as chlorinated phenolic compound, is recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
- Chemical Formula : C₇H₆Cl₂O₂
- Molecular Weight : 191.03 g/mol
- CAS Number : 22002-17-1
Biological Activities
This compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
- Antioxidant Properties : It demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress.
- Anti-inflammatory Effects : Research suggests that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The biological activities of this compound are primarily attributed to its ability to interact with cellular receptors and enzymes. Its mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes.
- Modulation of Signaling Pathways : It can influence signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Efficacy
A study conducted by Jain et al. evaluated the antimicrobial potential of various chlorinated phenolic compounds, including this compound. The results indicated substantial inhibition zones against common pathogens:
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | 18 |
| Streptomycin | 32 |
| Ciprofloxacin | 30 |
This study highlights the compound's potential as an effective antimicrobial agent compared to standard antibiotics .
Antioxidant Activity
Research published in Molecules demonstrated that this compound exhibits strong antioxidant properties. It was found to scavenge free radicals effectively, which is crucial for preventing cellular damage associated with oxidative stress .
Anti-inflammatory Studies
In a recent investigation into the anti-inflammatory effects of phenolic compounds, this compound was shown to reduce the expression of pro-inflammatory cytokines in vitro. This suggests its potential utility in treating conditions characterized by excessive inflammation .
Q & A
Basic Research Questions
Q. What are the primary spectroscopic techniques for characterizing 3,5-Dichloro-4-(hydroxymethyl)phenol, and what key spectral features should researchers anticipate?
- Answer :
-
Nuclear Magnetic Resonance (NMR) :
-
1H NMR : Expect aromatic proton signals near δ 7.2–7.5 ppm (two protons, meta to Cl substituents) and a hydroxymethyl (-CH2OH) proton triplet at δ 4.5–5.0 ppm. The -OH proton may appear as a broad singlet (~δ 2–5 ppm) depending on solvent .
-
13C NMR : Aromatic carbons adjacent to Cl substituents typically resonate at δ 125–135 ppm, while the hydroxymethyl carbon appears at δ 60–65 ppm .
-
Mass Spectrometry (MS) : The molecular ion peak (M⁺) should appear at m/z 193 (C7H6Cl2O2), with fragmentation patterns showing losses of -CH2OH (30 amu) and Cl (35/37 amu) .
-
Infrared (IR) Spectroscopy : Key peaks include O-H stretch (~3200–3500 cm⁻¹), C-Cl stretches (600–800 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer :
-
Hydroxymethylation of 3,5-Dichlorophenol :
-
Reagents : Formaldehyde (CH2O) under basic (e.g., NaOH) or acidic (e.g., H2SO4) catalysis .
-
Mechanism : Electrophilic aromatic substitution at the para position of the phenol, followed by hydroxymethyl group formation.
-
Conditions : Optimize temperature (60–80°C) and pH (basic conditions favor mono-substitution).
-
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Synthesis | 3,5-Dichlorophenol + CH2O (pH 10, 70°C) | 65–75 | |
| Purification | Ethanol/water recrystallization | 85–90 |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer :
- Hazard Identification :
- Skin/eye irritant (GHS Category 2) .
- Toxic to aquatic life (GHS Category Acute 1) .
- PPE Requirements : Nitrile gloves, lab coat, safety goggles, and fume hood use for weighing/synthesis .
- Waste Disposal : Neutralize with 10% NaOH, adsorb onto vermiculite, and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Answer :
-
Comparative Analysis : Replicate experiments using standardized conditions (e.g., deuterated solvents for NMR, ionization methods for MS).
-
Computational Validation : Perform density functional theory (DFT) calculations to predict NMR chemical shifts or IR vibrations and compare with experimental data .
-
Database Cross-Referencing : Consult authoritative sources (e.g., NIST, PubChem) to identify outliers .
Q. What experimental variables most significantly impact the yield of this compound synthesis?
- Answer :
-
Catalyst Selection :
-
Base catalysts (NaOH) favor mono-substitution but risk over-hydroxymethylation.
-
Acid catalysts (H2SO4) require precise stoichiometry to avoid polymerization .
-
Temperature Control : Higher temperatures (>80°C) accelerate side reactions (e.g., dimerization).
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification .
Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?
- Answer :
-
Reactivity Prediction :
-
DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., -OH vs. aromatic Cl) .
-
Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., aqueous vs. organic media).
-
Applications : Predict regioselectivity in further functionalization (e.g., esterification of -CH2OH) .
- Software Tools : Gaussian (DFT), GROMACS (MD), or AutoDock (binding studies) .
Data Contradiction Analysis
- Example : Discrepancies in molecular weight (e.g., 193 vs. 221 g/mol) may stem from confusion with structurally similar compounds (e.g., benzoic acid derivatives in ). Always verify CAS numbers (720679-54-9 for the phenol vs. 89894-53-1 for the benzoic acid derivative) .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
